molecular formula C16H9F3N2S B573242 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 182554-22-9

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B573242
CAS No.: 182554-22-9
M. Wt: 318.317
InChI Key: DPAMNHHWOKWGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is a sophisticated benzothiazole-based fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecular scaffold incorporates two privileged pharmacophores: the imidazo[2,1-b][1,3]benzothiazole core and a trifluoromethyl group at the 6-position, which enhances its metabolic stability and membrane permeability. The compound features a bicyclic structure consisting of a benzene ring fused to a thiazole ring, further annulated with an imidazole system, creating an angularly fused sulfur and nitrogen-containing heterocyclic scaffold . Benzothiazole derivatives demonstrate a remarkably diverse biological profile, with documented activities including potent anticancer effects through multiple mechanisms . Specific analogs bearing halogen substituents such as 4-chlorophenyl, 4-bromophenyl, and 4-nitrophenyl on similar imidazo-benzothiazole hybrid structures have shown exceptional anticancer activity against MCF-7 and A549 cancer cell lines in vitro, with molecular docking studies revealing strong binding affinity and inhibitory constants against EGFR tyrosine kinase that surpass reference drugs like erlotinib . The presence of the electron-withdrawing trifluoromethyl group in the 6-position is particularly valuable as it mimics common bioisosteric replacements in drug design and may enhance interactions with target proteins. This compound is presented as a key intermediate for researchers investigating structure-activity relationships in heterocyclic chemistry and developing novel therapeutic agents, particularly in oncology for targeted cancer therapy development. The chemical is offered with comprehensive analytical characterization to ensure research reproducibility. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMNHHWOKWGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Bromide Condensation

A foundational method for imidazo[2,1-b]benzothiazole derivatives involves condensation reactions between amines and α-bromoacetyl intermediates. For example, the synthesis of structurally analogous compounds employs 2-aminobenzothiazole derivatives reacting with α-bromoacetophenones in anhydrous ethanol under reflux conditions. This one-pot reaction forms the imidazo ring via nucleophilic substitution, followed by cyclization.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : 80–100°C (reflux)

  • Catalyst : None required

  • Yield : 70–85% for analogous compounds.

For the trifluoromethyl-substituted target, 2-amino-6-(trifluoromethyl)benzothiazole may be condensed with α-bromoacetophenone. The electron-withdrawing trifluoromethyl group necessitates prolonged reaction times (12–24 hours) to achieve comparable yields.

Trifluoroacetonitrile-Mediated Cyclization

CF₃CN-Based Synthesis

A 2023 study demonstrated a scalable route to 2-trifluoromethyl benzothiazoles using in situ-generated CF₃CN. This method condenses amino(thio)phenols with CF₃CN under mild conditions, forming an imidamide intermediate that undergoes intramolecular cyclization.

Procedure :

  • Substrate : 2-amino-4-(trifluoromethyl)thiophenol

  • Reagent : CF₃CN (generated from CF₃COCl and NH₃)

  • Conditions :

    • Solvent : Dichloromethane

    • Temperature : 25°C (room temperature)

    • Time : 4–6 hours

  • Yield : 82–90%.

Advantages :

  • Avoids harsh acids or high temperatures.

  • Scalable to gram quantities without yield loss.

Multi-Step Synthesis with Protective Groups

Patent-Protected Methodology

A patented seven-step synthesis for related imidazo[2,1-b]benzothiazoles outlines critical protective group strategies:

Step A : Deprotection of 2-amino-6-methoxybenzothiazole using hydrobromic acid (48% HBr, reflux, 105–110°C) to yield 2-amino-6-hydroxybenzothiazole.
Step B : Coupling with 4-nitrobenzoyl chloride in DMF at 110°C to install the phenyl group.
Step C : Etherification with 4-(2-chloroethyl)morpholine under basic conditions (K₂CO₃, tetrabutylammonium iodide).

Key Modifications for Target Compound :

  • Introduce trifluoromethyl at position 6 via directed ortho-metalation or halogen exchange (e.g., CF₃Cu coupling).

One-Pot Three-Component Reactions

Elemental Sulfur Integration

A catalyst-free, one-pot method for 2-substituted benzothiazoles combines 2-aminothiophenol, aldehydes, and elemental sulfur in DMSO. For the target compound:

Reactants :

  • 2-amino-5-(trifluoromethyl)thiophenol

  • Benzaldehyde

  • S₈ (elemental sulfur)

Conditions :

  • Solvent : DMSO

  • Temperature : 120°C

  • Time : 8–12 hours

  • Yield : 75–80%.

Mechanism :

  • Formation of a sulfurated imine intermediate.

  • Cyclization and oxidative aromatization.

Base-Controlled Chemoselective Synthesis

Tunable Cyclization Pathways

Recent advancements enable selective synthesis of trifluoromethyl-containing heterocycles by varying the base. Using Cs₂CO₃ or KOt-Bu, α-(trifluoromethyl)styrenes react with 2-mercaptobenzimidazole to form either:

  • N-β-Trifluoromethyl benzimidazole-2-thiones (with Cs₂CO₃).

  • 2-Fluoro-4H-imidazo[2,1-b]thiazines (with KOt-Bu).

Application to Target Compound :

  • Substitute 2-mercaptobenzimidazole with 2-mercaptobenzothiazole.

  • Optimize base (e.g., DBU) to favor imidazo[2,1-b]benzothiazole formation.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Advantage
Amine-Bromide Condensation70–85%ModerateHighSimple one-pot setup
CF₃CN Cyclization82–90%LowHighMild conditions, high yield
Multi-Step Synthesis60–75%HighModeratePrecise substituent control
One-Pot Three-Component75–80%LowHighCatalyst-free, cost-effective
Base-Controlled Synthesis70–88%ModerateModerateTunable selectivity

Challenges and Optimization Strategies

Trifluoromethyl Group Reactivity

The strong electron-withdrawing nature of the CF₃ group slows electrophilic substitution, necessitating:

  • Higher Temperatures : Extended reflux (e.g., 24 hours in DMF).

  • Directed Metalation : Use of LiTMP to install CF₃ at position 6.

Purification Difficulties

The hydrophobic CF₃ group complicates crystallization. Solutions include:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization : Ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3-K) pathways, ultimately resulting in cell proliferation and DNA synthesis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[2,1-b][1,3]benzothiazole derivatives are highly dependent on substituents at positions 2, 6, and 6. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (-CF₃) : In the target compound, the -CF₃ group at position 6 increases lipophilicity, improving cell membrane permeability. This effect is analogous to fluorine substituents in compound 3f (IC₅₀ = 0.097 μM), which showed enhanced radiosensitizing activity in Hep G2 cells . The -CF₃ group also reduces triplet energy levels in phosphorescent materials, suggesting electronic effects that may influence binding to biological targets .
  • Nitro (-NO₂): 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole () exhibits planar geometry with π-π stacking (3.37 Å interplanar distance) and S⋯O interactions (2.99–3.20 Å), stabilizing its crystal structure. However, nitro groups may reduce metabolic stability compared to -CF₃ .
  • Sulfonamide (-SO₂NH₂) : Sulfonamide derivatives (e.g., compound 3f) demonstrate superior carbonic anhydrase IX/XII inhibition (40× more potent than benzosulfonamides) due to strong hydrogen-bonding interactions .
Halogen Substituents
  • Bromo (-Br) : Bromo-substituted derivatives (e.g., compound 3a) showed lower anticancer activity (IC₅₀ = 0.162 μM) compared to sulfonamide analogs, likely due to reduced electronic effects and steric hindrance .

Biological Activity

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound known for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a significant candidate in medicinal chemistry. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole typically involves:

  • Condensation : Benzothiazole-2-carboxylic acid is condensed with thiosemicarbazide.
  • Cyclization : The reaction is completed by cyclization with α-bromo-4-substituted acetophenone compounds.
  • Microwave-assisted synthesis : This method improves reaction efficiency and yield by using microwave irradiation to promote cyclization reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Epidermal Growth Factor Receptor (EGFR) : The compound binds to the extracellular domain of EGFR, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as mTOR and PI3-K, which are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Focal Adhesion Kinase (FAK) : Recent studies have shown that derivatives of imidazo[2,1-b][1,3]benzothiazole can inhibit FAK phosphorylation in pancreatic cancer cells, suggesting a potential therapeutic avenue for targeting this pathway .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole)StructureAnticancer properties similar to 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazolesN/AStudied for radiosensitizing effects

Case Study 1: Antitumor Activity in Mesothelioma

A study evaluated the cytotoxicity of imidazo[2,1-b][1,3]thiadiazole derivatives against mesothelioma cell lines. Compounds demonstrated promising antitumor activity with IC50 values ranging from 0.59 to 2.81 μM. These compounds also enhanced the effectiveness of gemcitabine by modulating the expression of the gemcitabine transporter (hENT-1) .

Case Study 2: Inhibition of FAK

In another study focusing on pancreatic cancer models, imidazo derivatives were shown to inhibit FAK phosphorylation effectively. This inhibition correlated with reduced cell migration and proliferation in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminobenzothiazoles with α-halocarbonyl derivatives. Solvent choice (e.g., ethanol or DMF) and temperature (80–130°C) critically influence yields. Microwave-assisted methods under solvent-free conditions can enhance reaction efficiency (90–96% yields) . For brominated analogs, reactions in acetonitrile at 60°C with catalytic bases like triethylamine are reported .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Use a combination of:

  • FTIR : Identify key functional groups (e.g., -C=N at ~1683 cm⁻¹, -C-F at 1100–1200 cm⁻¹) .
  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.3 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
  • X-ray crystallography : Resolve planar imidazo[2,1-b]thiazole cores and substituent dihedral angles (e.g., phenyl rings twisted 16–23° relative to the core) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :

  • Anticancer activity : MTT assay against HepG2, MCF-7, or HL-60 cell lines (IC₅₀ values <10 μM suggest potency) .
  • Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity and lipophilicity?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP +0.5–1.0) and metabolic stability. Structure-activity relationship (SAR) studies show improved anticancer activity compared to non-fluorinated analogs, likely due to increased membrane permeability and target binding (e.g., CA IX inhibition) . Comparative assays with des-CF₃ analogs are essential to isolate electronic vs. steric effects .

Q. How can data contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., bromo vs. nitro groups) alter target affinity .
  • Assay conditions : Standardize cell lines, radiation doses (e.g., 2 Gy for radiosensitization studies), and incubation times .
  • Statistical validation : Use ANOVA or Tukey’s test to compare IC₅₀ values across studies .

Q. What experimental designs validate the compound’s role as a radiosensitizer?

  • Methodological Answer :

  • Clonogenic assays : Measure survival fractions of irradiated (2–4 Gy) vs. drug-treated cancer cells .
  • Comet assay : Quantify DNA damage (tail moment >5 indicates radiosensitization) .
  • Mechanistic studies : Probe ROS generation (DCFH-DA staining) and CA IX inhibition (Western blot) .

Q. How can green chemistry principles improve synthesis scalability?

  • Methodological Answer : Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) reduces waste. Microwave irradiation shortens reaction times (45 min vs. 12 h) and improves yields (>90%) . Life-cycle assessment (LCA) metrics (E-factor <5) should be reported to benchmark sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.